Keap1-Nrf2-IN-3 -

Keap1-Nrf2-IN-3

Catalog Number: EVT-14041042
CAS Number:
Molecular Formula: C31H34N6O3
Molecular Weight: 538.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The compound is derived from a series of studies aimed at understanding the molecular mechanisms regulating the Keap1-Nrf2 pathway. Research has shown that various small molecules can activate this pathway, enhancing cellular resistance to oxidative damage. The synthesis of Keap1-Nrf2-IN-3 involves combining functional moieties known to induce Nrf2 activity, similar to compounds like curcumin and dimethyl fumarate .

Classification

Keap1-Nrf2-IN-3 falls within the category of small molecule inhibitors targeting the Keap1-Nrf2 interaction. It is classified as a potential therapeutic agent in diseases characterized by oxidative stress, including neurodegenerative disorders and cancer.

Synthesis Analysis

Methods

The synthesis of Keap1-Nrf2-IN-3 typically involves organic synthesis techniques that integrate known pharmacophores that activate the Nrf2 pathway. The process may include:

  • Refluxing: Heating reactants in a solvent to facilitate chemical reactions.
  • Recrystallization: Purifying the compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling.
  • High Performance Liquid Chromatography (HPLC): Used for purity analysis, ensuring that the final product exceeds 98% purity .

Technical Details

The synthesis may utilize various reagents and catalysts specific to the desired chemical transformations, often involving electrophilic species that can modify critical cysteine residues in Keap1, thereby inhibiting its activity.

Molecular Structure Analysis

Structure

The molecular structure of Keap1-Nrf2-IN-3 includes functional groups that interact with both Keap1 and Nrf2. While specific structural data for this compound may not be widely available, compounds in this class typically feature:

  • Electrophilic centers: To facilitate interaction with thiol groups in Keap1.
  • Hydrophobic regions: Enhancing binding affinity to the target proteins.

Data

Quantitative structure-activity relationship (QSAR) models are often employed to predict how structural modifications influence biological activity, guiding further development of derivatives with improved efficacy.

Chemical Reactions Analysis

Reactions

Keap1-Nrf2-IN-3 primarily engages in reactions that modify cysteine residues within the Keap1 protein. These modifications can lead to:

  • Inhibition of ubiquitination: Preventing degradation of Nrf2.
  • Stabilization of Nrf2: Allowing its accumulation and translocation into the nucleus.

Technical Details

Research indicates that specific electrophilic modifications can lead to conformational changes in Keap1, disrupting its ability to bind Nrf2 effectively . This mechanism is critical for activating downstream antioxidant response genes.

Mechanism of Action

Process

The mechanism by which Keap1-Nrf2-IN-3 exerts its effects involves several steps:

  1. Binding: The compound binds to Keap1, leading to conformational changes.
  2. Inhibition of Ubiquitination: This binding inhibits the E3 ubiquitin ligase complex activity associated with Keap1.
  3. Nuclear Translocation: Stabilized Nrf2 translocates to the nucleus.
  4. Gene Activation: In the nucleus, Nrf2 binds to antioxidant response elements (ARE) in target gene promoters, activating their transcription .

Data

Studies have shown that compounds activating this pathway can significantly increase levels of antioxidant enzymes such as heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1 .

Physical and Chemical Properties Analysis

Physical Properties

Keap1-Nrf2-IN-3's physical properties are generally characterized by:

  • Molecular Weight: Typically around 300–500 g/mol for compounds in this class.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol.

Chemical Properties

Chemical properties include:

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: Reactivity towards thiol groups is a defining characteristic, facilitating its mechanism of action.

Relevant analyses often involve spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation.

Applications

Scientific Uses

Keap1-Nrf2-IN-3 has potential applications in various fields:

  • Pharmacology: As a therapeutic agent for conditions related to oxidative stress, including neurodegenerative diseases like Alzheimer's and Parkinson's disease.
  • Cancer Research: Investigating its role in enhancing cellular defenses against chemotherapeutic agents or radiation therapy.
  • Toxicology: Understanding how modulation of this pathway can influence cellular responses to environmental toxins.

Research continues into optimizing such compounds for clinical use, focusing on their efficacy and safety profiles in human subjects .

Introduction to the KEAP1-NRF2 Pathway in Disease Pathogenesis

Role of KEAP1-NRF2 Signaling in Oxidative Stress and Cellular Homeostasis

The KEAP1-NRF2 pathway constitutes the primary cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the E3 ubiquitin ligase adaptor protein KEAP1 (Kelch-like ECH-associated protein 1) binds the transcription factor NRF2 (nuclear factor erythroid 2-related factor 2), targeting it for ubiquitination and proteasomal degradation. This interaction maintains low cellular NRF2 levels. KEAP1 functions as a homodimer, with each monomer containing distinct domains: an N-terminal region (NTR), a Broad-complex, Tramtrack, and Bric-a-brac (BTB) domain for dimerization and Cullin 3 (CUL3) binding, an intervening region (IVR) rich in cysteine sensors, and a C-terminal Kelch/double glycine repeat (DGR) domain responsible for NRF2 binding [5] [8].

Upon exposure to reactive oxygen species (ROS) or electrophiles, specific cysteine residues within KEAP1’s IVR and BTB domains undergo modification (e.g., Cys151, Cys273, Cys288). This modification disrupts KEAP1’s ubiquitin ligase activity through conformational changes or dissociation from CUL3. Consequently, newly synthesized NRF2 escapes degradation, accumulates, translocates to the nucleus, dimerizes with small Maf proteins (sMAF), and binds to Antioxidant Response Elements (ARE)/Electrophile Response Elements (EpRE) in target gene promoters. This binding initiates the transcription of a vast cytoprotective network encompassing over 200 genes [3] [8]. Key NRF2 targets include:

  • Antioxidant Enzymes: NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione peroxidase 2 (GPX2), superoxide dismutases (SOD).
  • Glutathione Synthesis: Glutamate-cysteine ligase catalytic (GCLC) and modifier (GCLM) subunits.
  • Detoxification Enzymes: Glutathione S-transferases (GSTs), UDP-glucuronosyltransferases (UGTs).
  • Metabolic Reprogramming: Glucose-6-phosphate dehydrogenase (G6PD), transketolase (TKT), and other pentose phosphate pathway (PPP) enzymes for NADPH regeneration.

This coordinated gene expression program is crucial for restoring redox homeostasis, detoxifying electrophiles, and promoting cell survival under stress conditions [3] [8].

Table 1: Core Components of the KEAP1-NRF2 Pathway

ComponentStructure/FeaturePrimary FunctionKey Regulatory Elements
KEAP1Homodimer; NTR, BTB domain, IVR (cysteine-rich), Kelch/DGR domain (6-bladed β-propeller)Substrate adaptor for CUL3-RBX1 E3 ligase; NRF2 repressor; Cellular redox sensorCysteine sensors (e.g., C151, C273, C288); DGR domain binds ETGE/DLG motifs of NRF2
NRF2 (NFE2L2)Cap'n'Collar bZIP transcription factor; Neh2, Neh1 (DNA binding), Neh3-5 (transactivation)Master regulator of antioxidant/detoxification responses; Binds ARE/EpRE elementsNeh2 domain: DLG (low affinity) and ETGE (high affinity) motifs for KEAP1 binding
Target GenesDiverse cytoprotective proteins (>200 genes)Restore redox balance, detoxify xenobiotics, support metabolic adaptationARE/EpRE promoter elements (consensus: TGACnnnGC)
Regulatory AxisKEAP1-CUL3-RBX1 (cytoplasmic degradation), β-TrCP-CUL1 (nuclear degradation via GSK3)Tight control of NRF2 protein levels and activityElectrophile modification of KEAP1 cysteines; Phosphorylation of NRF2 (e.g., by GSK3β)

Dysregulation of the KEAP1-NRF2 Axis in Cancer and Neurodegenerative Disorders

Pathological dysregulation of the KEAP1-NRF2 axis manifests in contrasting ways across diseases, critically influencing disease progression and therapeutic response:

  • Hyperactivation in Cancer: Constitutive NRF2 activation is a hallmark of numerous cancers (e.g., lung adenocarcinoma, hepatocellular carcinoma, endometrial cancer), conferring a significant survival advantage to tumor cells. This hyperactivation arises through multiple mechanisms:
  • Somatic Mutations: Loss-of-function mutations in KEAP1 (disrupting NRF2 binding or KEAP1 function) or gain-of-function mutations in NFE2L2 (encoding NRF2, commonly within the ETGE/DLG motifs, hindering KEAP1 binding) occur at high frequency [5] [8].
  • Epigenetic Silencing: Promoter hypermethylation of the KEAP1 gene reduces its expression [8].
  • Oncogenic Signaling: Activating mutations in KRAS, BRAF, and MYC directly transcriptionally upregulate NFE2L2 [8].
  • Competitive Inhibitors: Accumulation of proteins like p62/SQSTM1, which contains a phosphorylated STGE motif binding KEAP1 with high affinity, displaces NRF2 from KEAP1-mediated degradation, particularly evident in autophagy-deficient contexts [1] [5].
  • Oncometabolites: Fumarate accumulation (due to fumarate hydratase loss) leads to succination of KEAP1 cysteines (e.g., C151), inhibiting its function [8].

The resulting chronic NRF2 activation drives tumor progression and therapy resistance by: 1) Enhancing detoxification of chemotherapeutic agents and ROS generated by radiotherapy; 2) Reprogramming metabolism (e.g., PPP flux, glutaminolysis) to fuel anabolic pathways supporting proliferation; 3) Promoting stemness; and 4) Correlating with poor prognosis [5] [8].

  • Impairment in Neurodegeneration: Conversely, diminished NRF2 activity is strongly implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD). Age-related decline in NRF2 signaling, compounded by disease-specific factors (e.g., mutant huntingtin protein inhibiting NRF2 transcription), leads to inadequate antioxidant defenses and impaired proteostasis. This renders neurons highly vulnerable to chronic oxidative stress, protein aggregation, mitochondrial dysfunction, and neuroinflammation – key drivers of neuronal death [3]. Restoring NRF2 function is a major therapeutic goal in these disorders.

Rationale for Targeting KEAP1-NRF2 Protein-Protein Interaction (PPI) in Therapeutic Development

The dichotomous role of NRF2 in disease necessitates context-specific therapeutic strategies. While NRF2 inducers (electrophiles like dimethyl fumarate, sulforaphane) show promise for neurodegenerative and inflammatory conditions by boosting endogenous defenses, their non-specific mechanism (cysteine modification) and potential to fuel cancer growth limit broad applicability [3] [7]. Conversely, in cancers exhibiting KEAP1 loss-of-function or NRF2 hyperactivation ("NRF2-addicted" cancers), directly inhibiting NRF2 or its downstream effectors is desirable but challenging.

Targeting the KEAP1-NRF2 PPI interface offers a precise alternative strategy:

  • For NRF2 Activation: Small-molecule PPI inhibitors (disruptors) aim to mimic the natural "Hinge and Latch" mechanism. Under stress or upon binding of certain proteins/compounds, the low-affinity DLG motif interaction ("latch") dissociates from KEAP1, while the high-affinity ETGE motif ("hinge") remains bound. This conformational change prevents productive Nrf2 ubiquitination. Synthetic PPI inhibitors or endogenous disruptors like phosphorylated p62 exploit this mechanism by binding the Kelch domain, specifically displacing the DLG motif of NRF2 or preventing the necessary two-site binding for degradation [1]. This offers a potentially more specific and controlled mode of NRF2 activation compared to reactive electrophiles, avoiding off-target cysteine modifications.
  • For NRF2 Inhibition: While less common for PPI-targeting compounds, stabilizing the KEAP1-NRF2 interaction could theoretically suppress aberrant NRF2 activity, though this approach faces significant druggability hurdles. Most NRF2 inhibition strategies focus downstream.

Developing potent and specific Kelch domain binders to disrupt the PPI is therefore a major focus for next-generation therapeutics aimed at either context-dependent NRF2 activation (e.g., for neurodegeneration) or potentially, via alternative mechanisms, inhibition in cancer [1] [8].

Properties

Product Name

Keap1-Nrf2-IN-3

IUPAC Name

5-[(1R,2R)-2-(1-methyltriazol-4-yl)cyclopropyl]-1-[3-[3-[(2R)-2-propylpiperidine-1-carbonyl]phenyl]phenyl]pyrazole-4-carboxylic acid

Molecular Formula

C31H34N6O3

Molecular Weight

538.6 g/mol

InChI

InChI=1S/C31H34N6O3/c1-3-8-23-12-4-5-14-36(23)30(38)22-11-6-9-20(15-22)21-10-7-13-24(16-21)37-29(27(18-32-37)31(39)40)26-17-25(26)28-19-35(2)34-33-28/h6-7,9-11,13,15-16,18-19,23,25-26H,3-5,8,12,14,17H2,1-2H3,(H,39,40)/t23-,25-,26-/m1/s1

InChI Key

ZESJVQYWCZXRPG-LGPLSSKUSA-N

Canonical SMILES

CCCC1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)C5CC5C6=CN(N=N6)C

Isomeric SMILES

CCC[C@@H]1CCCCN1C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N4C(=C(C=N4)C(=O)O)[C@@H]5C[C@H]5C6=CN(N=N6)C

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